molecular formula C10H13BrO B1284384 2-Bromo-4-(sec-butyl)phenol CAS No. 63762-55-0

2-Bromo-4-(sec-butyl)phenol

Cat. No. B1284384
CAS RN: 63762-55-0
M. Wt: 229.11 g/mol
InChI Key: ZAINGYFRUOVIGY-UHFFFAOYSA-N
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Description

The compound of interest, 2-Bromo-4-(sec-butyl)phenol, is a brominated phenolic compound with a sec-butyl group attached to the aromatic ring. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated phenolic compounds and their properties, which can be used to infer some aspects of 2-Bromo-4-(sec-butyl)phenol.

Synthesis Analysis

The synthesis of brominated phenolic compounds often involves electrophilic substitution reactions, as seen in the synthesis of 2,4,6-Bromo-4'-nitro ether, which uses phenol, bromine, and 4-nitro-chlorobenzene as raw materials . Similarly, various Schiff base compounds, which are structurally related to brominated phenols, are synthesized through condensation reactions involving an aldehyde and an amine, as reported in the synthesis of different 4-bromo-2-substituted phenol derivatives . These methods could potentially be adapted for the synthesis of 2-Bromo-4-(sec-butyl)phenol.

Molecular Structure Analysis

The molecular structure of brominated phenolic compounds is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations . For example, the crystal structure of a related compound, Ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate, shows that the bromophenyl ring is twisted from the benzimidazole mean plane . Such analyses provide detailed information on the geometry and electronic properties of these molecules.

Chemical Reactions Analysis

Brominated phenolic compounds can participate in various chemical reactions. For instance, the gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes leads to the functionalization of phenols . Schiff bases derived from brominated phenols can form complexes with metals, as seen in the copper(II) and oxido-vanadium(IV) complexes of a 4-bromo-2-substituted phenol . These reactions highlight the reactivity of brominated phenols and their potential applications in organic synthesis and coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenolic compounds are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's optical and electronic properties, as well as its vibrational frequencies . The intermolecular interactions, such as hydrogen bonding, play a crucial role in the crystal packing and stability of these compounds . Additionally, the thermal behavior of brominated phenols and their derivatives can be studied through thermogravimetric analysis (TGA), which provides insights into their stability and decomposition patterns .

Scientific Research Applications

Anticonvulsant Properties

  • 2-Bromo-4-(sec-butyl)phenol, when modified with 4-hydroxy-trifluoroethyl (4-HTFE) group, exhibited significant anticonvulsant activity in mouse models of partial epilepsy. The branched alkyl chains like sec-butyl in these compounds were essential for their anti-seizure effect (Mishra & Baker, 2012).

Additive Performance in Base Stocks

  • Novel azo phenols with 2-sec-butyl groups were synthesized and found to improve the antioxidant efficiency of Egyptian lubricating base oil. These compounds were characterized using various spectroscopic methods and tested for their efficiency in enhancing oil stability (Ashmawy et al., 2017).

Synthesis of Pharmaceutical Intermediates

  • Sec-butylamine and potassium cyanate were used to synthesize sec-butylurea, which was further processed to produce sec-butyl-6-methyluracil derivatives, including 5-bromo-3-sec-butyl-6-methyluracil. This process demonstrated the potential of using sec-butyl groups in synthesizing pharmaceutical intermediates (Huang You-lin, 2007).

Kinetics of Oxidation Reactions

  • Studies on the kinetics of oxidation reactions involving substituted phenols, including 4-sec-butyl phenol, revealed insights into the reaction mechanisms and parameters influencing these processes. This research contributes to the understanding of chemical reactivity in various industrial and environmental contexts (Mathew, 2012).

Antimicrobial Activity of Azo Dyes

  • Azo dyes containing 4-(sec-butyl) groups were synthesized and their antimicrobial activities assessed. The dyes demonstrated notable efficacy against selected microorganisms, highlighting the potential of sec-butyl groups in bioactive compounds (Bal et al., 2014).

Bromination Reaction Mechanisms

  • The bromination of certain phenols, such as 2,4-dimethylphenol and 4-t-butyl-2-methylphenol, was studied to understand the mechanisms involved in these reactions. This research provides valuable insights into chemical synthesis processes involving brominated compounds (Brittain et al., 1982).

Alkylation Kinetics

  • Research on the alkylation kinetics of phenol with tert-butyl alcohol using ionic liquid catalysts showcased the effectiveness of sec-butyl groups in enhancing chemical reactions, particularly in the production of industrial chemicals (Elavarasan et al., 2011).

Oxidation Stability in Base Stocks

  • Studies on the oxidation stability of base stocks with azo-compounds, including 2-sec-butyl-4-phenol derivatives, demonstrated improved efficiency in controlling oxidation processes. This research is significant for industrial applications in lubricants and other related fields (Osman, 2016).

Steric Hindrance in Chemical Reactions

  • Investigations into the reactivity of sterically hindered phenols, including those with sec-butyl groups, provided insight into the influence of steric effects on chemical reaction kinetics and mechanisms (Kukes et al., 1973).

Safety and Hazards

2-Bromo-4-(sec-butyl)phenol is classified as an irritant . It is recommended to avoid dust formation, ingestion, and inhalation, and to avoid contact with skin and eyes .

Relevant Papers One relevant paper discusses the use of LC–MS/MS methods for the simultaneous determination of synthetic phenol antioxidants (SPAs) and relevant metabolites .

properties

IUPAC Name

2-bromo-4-butan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAINGYFRUOVIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586393
Record name 2-Bromo-4-(butan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(sec-butyl)phenol

CAS RN

63762-55-0
Record name 2-Bromo-4-(butan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-sec-Butyl-phenol (3.0 g) is dissolved in chloroform and thereto is added bromine (1.02 ml) and the mixture is stirred at room temperature for 30 minutes. Thereto are added a saturated aqueous sodium thiosulfate solution, a saturated aqueous sodium bicarbonate solution and ethyl acetate, and the mixture is separated. The organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give 2-bromo-4-sec-butyl-phenol (4.57 g). NMR (CDCl3): 0.81 (3H, t), 1.19 (3H, d), 1.56 (2H, m), 2.51 (1H, m), 5.33 (1H, s), 6.93 (1H, d), 7.02 (1H, d), 7.26 (1H, s).
Quantity
3 g
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1.02 mL
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